1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0748363
InChI:
InChI=1S/C18H15FNO/c1-13-10-11-20(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3/q+1
SMILES:
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F
Molecular Formula:
C18H15FNO+
Molecular Weight:
280.3 g/mol
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium
CAS No.:
Cat. No.: VC0748363
Molecular Formula: C18H15FNO+
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FNO+ |
|---|---|
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(4-methylquinolin-1-ium-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H15FNO/c1-13-10-11-20(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3/q+1 |
| Standard InChI Key | ZJRPKTUWTLZGLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator